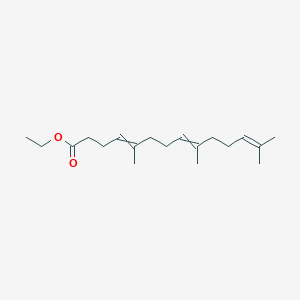
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate is an organic compound with the molecular formula C19H32O2 It is a derivative of tetradecatriene, characterized by the presence of three double bonds and three methyl groups along its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate typically involves the esterification of the corresponding acid or aldehyde. One common method is the reaction of 5,9,13-trimethyltetradeca-4,8,12-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through distillation and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding acid or aldehyde.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic addition reactions may involve reagents like bromine (Br2) or hydrogen chloride (HCl).
Major Products Formed
Oxidation: The major products include 5,9,13-trimethyltetradeca-4,8,12-trienoic acid or 5,9,13-trimethyltetradeca-4,8,12-trienal.
Reduction: The primary product is 5,9,13-trimethyltetradeca-4,8,12-trienol.
Substitution: Products vary depending on the specific electrophile used in the reaction.
Aplicaciones Científicas De Investigación
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing.
Comparación Con Compuestos Similares
Ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate can be compared with other similar compounds such as:
5,9,13-trimethyltetradeca-4,8,12-trienal: This compound differs by having an aldehyde group instead of an ester group.
5,9,13-trimethyltetradeca-4,8,12-trienol: This compound has an alcohol group instead of an ester group.
5,9,13-trimethyltetradeca-4,8,12-trienoic acid: This compound has a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its ester functional group, which imparts different chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
59822-16-1 |
|---|---|
Fórmula molecular |
C19H32O2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
ethyl 5,9,13-trimethyltetradeca-4,8,12-trienoate |
InChI |
InChI=1S/C19H32O2/c1-6-21-19(20)15-9-14-18(5)13-8-12-17(4)11-7-10-16(2)3/h10,12,14H,6-9,11,13,15H2,1-5H3 |
Clave InChI |
MCLZSZQLOAXPSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


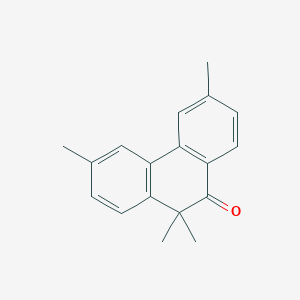
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
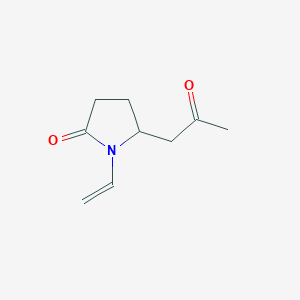


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
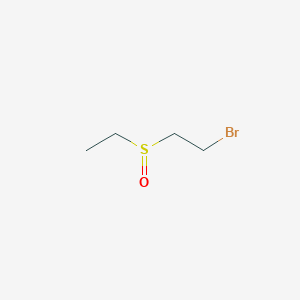
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
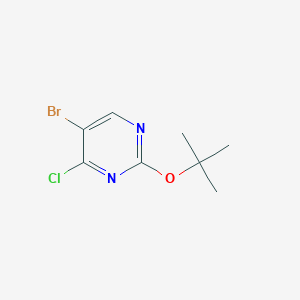
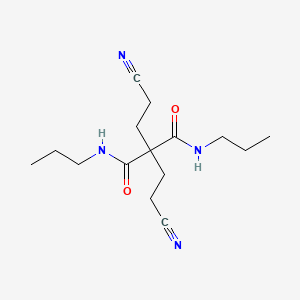
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
